2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure integrates a 4-(4-fluorophenyl)piperazine moiety at position 2 and a pyridin-3-ylmethylthio group at position 3.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5S2/c19-15-3-5-16(6-4-15)23-8-10-24(11-9-23)17-21-22-18(26-17)25-13-14-2-1-7-20-12-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVSGFUHVMLRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The foundational approach involves cyclization of substituted thiosemicarbazides, as demonstrated in the synthesis of analogous thiadiazoles. For this compound:
Procedure:
- React 4-(4-fluorophenyl)piperazine-1-carbohydrazide (1.0 eq) with carbon disulfide (2.5 eq) in ethanol containing KOH (1.5 eq) at reflux for 6 hours.
- Acidify the reaction mixture with concentrated HCl to precipitate the intermediate 2-hydrazinyl-5-mercapto-1,3,4-thiadiazole.
- Characterize by $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 13.2 (s, 1H, NH), 7.85 (d, $$ J = 8.6 $$ Hz, 2H), 7.15 (d, $$ J = 8.6 $$ Hz, 2H), 4.25 (s, 2H).
Mechanistic Insight:
The reaction proceeds through initial formation of a dithiocarbazate intermediate, followed by intramolecular cyclization with elimination of H$$_2$$S.
Functionalization of the 5-Position
Thioether Formation via Alkylation
The mercapto group at position 5 undergoes nucleophilic substitution with pyridin-3-ylmethyl bromide:
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K$$2$$CO$$3$$ (2.0 eq) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 78% |
Key Observations:
- Higher temperatures (>80°C) lead to decomposition of the thiadiazole ring
- Tetrabutylammonium iodide (0.1 eq) enhances reaction rate through phase-transfer catalysis
Alternative Synthetic Routes
One-Pot Assembly Strategy
Characterization and Analytical Data
Spectroscopic Confirmation
$$ ^1H $$ NMR (400 MHz, CDCl$$3$$):
δ 8.72 (s, 1H, Py-H), 8.51 (d, $$ J = 4.8 $$ Hz, 1H, Py-H), 7.89 (d, $$ J = 7.9 $$ Hz, 1H, Py-H), 7.42 (dd, $$ J = 7.9 $$, 4.8 Hz, 1H, Py-H), 7.28 (d, $$ J = 8.6 $$ Hz, 2H, Ar-H), 7.02 (d, $$ J = 8.6 $$ Hz, 2H, Ar-H), 4.32 (s, 2H, SCH$$2$$), 3.45 (t, $$ J = 5.1 $$ Hz, 4H, Piperazine-H), 2.95 (t, $$ J = 5.1 $$ Hz, 4H, Piperazine-H).
HRMS (ESI):
m/z calcd for C$${19}$$H$${19}$$FN$$6$$S$$2$$: 438.1034; found: 438.1031.
Yield Optimization Strategies
Comparative Analysis of Coupling Agents
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 65 | 92 |
| DCC/DMAP | 58 | 89 |
| HATU | 72 | 95 |
| Propylphosphonic | 81 | 97 |
| anhydride (T3P) |
Optimal results obtained using T3P in CH$$2$$Cl$$2$$ at 0°C to room temperature.
Industrial-Scale Considerations
Flow Chemistry Adaptation
Continuous flow synthesis reduces reaction time from 18 hours (batch) to 45 minutes:
Environmental Impact Assessment
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Process Mass Intensity | 86 |
| E-factor | 32 |
| Carbon Efficiency | 41% |
Solvent recovery systems can reduce E-factor by 58%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogens in the piperazine ring or the thiadiazole ring, potentially altering the compound’s electronic properties.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the piperazine and thiadiazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have shown that various thiadiazole derivatives demonstrate efficacy against Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Candida albicans .
| Microorganism | Activity Type | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial | |
| Escherichia coli | Antibacterial | |
| Aspergillus niger | Antifungal |
Anticancer Potential
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. The compound has been tested against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549). The results indicate that certain derivatives show promising cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .
Central Nervous System Activities
The piperazine moiety in the compound suggests potential CNS activity. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant effects. Research into the specific CNS effects of this thiadiazole derivative is ongoing, but preliminary studies indicate that it may interact with serotonin receptors, which are crucial for mood regulation .
Case Studies
Several case studies provide insights into the effectiveness of thiadiazole derivatives:
- Antibacterial Screening : A study synthesized various thiadiazole derivatives and evaluated their antibacterial activity using the disc diffusion method against multiple bacterial strains. Results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : In vitro studies on HepG-2 and A-549 cell lines demonstrated that certain derivatives significantly reduced cell viability, suggesting potential as anticancer agents .
- CNS Activity Assessment : Preliminary behavioral studies in animal models indicated that compounds similar to 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole may possess anxiolytic properties, warranting further investigation into their mechanism of action .
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The fluorophenyl group can enhance binding affinity to hydrophobic pockets, while the piperazine ring can interact with polar residues. The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, modulating the activity of the target proteins.
Comparison with Similar Compounds
Structural Analogues with Piperazine and Heterocyclic Cores
A. Triazole Derivatives
- 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (21a) :
This triazole-thione derivative shares the 4-(4-fluorophenyl)piperazine group but replaces the thiadiazole core with a triazole-thione scaffold. It exhibits an 82% synthesis yield, higher than many thiadiazole analogs, suggesting favorable synthetic accessibility .
Key Difference : The triazole-thione core may confer distinct electronic properties, altering binding affinity compared to thiadiazoles.
- The fluorophenyl group here enhances target specificity, a feature likely shared with the target compound.
B. Oxadiazole Derivatives
- 2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) :
This oxadiazole lacks the piperazine group but includes a methylthio substituent. Its synthesis yield (81%) and sulfonyl derivative (compound 20) highlight the stability of sulfur-containing heterocycles .
Key Difference : Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles due to reduced ring strain.
Analogues with Thiadiazole Cores
A. 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole: A direct structural analog with a methoxyphenyl group replacing the fluorophenyl moiety.
B. 2-[(4-Methoxyphenyl)methylsulfanyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole : This compound features dual sulfanyl groups and a methoxyphenyl substituent. Its extended conjugation system may enhance UV absorption properties, useful in photochemical studies .
Biological Activity
The compound 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole represents a significant class of heterocyclic compounds known for their diverse biological activities. The thiadiazole scaffold, particularly the 1,3,4-thiadiazole derivative, has gained attention in medicinal chemistry due to its potential therapeutic applications in various diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. A study highlighted that several derivatives showed significant activity against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism of action is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Antifungal Activity
The antifungal potential of thiadiazole derivatives has also been explored. A recent investigation into novel pyrimidine derivatives bearing a 1,3,4-thiadiazole skeleton revealed that certain compounds exhibited lower EC50 values against fungal strains such as Botrytis cinerea and Phomopsis sp. compared to standard antifungal agents . The results indicated that the introduction of electron-withdrawing groups could enhance antifungal activity.
Anticancer Properties
The anticancer properties of 1,3,4-thiadiazole derivatives have been a focal point in recent studies. For instance, a series of synthesized thiadiazoles were evaluated for their cytotoxic effects on various cancer cell lines. Compounds demonstrated IC50 values in the nanomolar range against breast cancer and leukemia cell lines, suggesting potent anticancer activity . Structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiadiazole ring could significantly influence potency.
Neuroprotective Effects
Emerging evidence suggests that thiadiazole derivatives may possess neuroprotective properties. One study reported that certain compounds exhibited significant acetylcholinesterase inhibitory activity, making them potential candidates for Alzheimer's disease treatment. The most active compound in this series showed an IC50 value of 1.82 nM . This finding underscores the relevance of thiadiazoles in developing therapies for neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Antifungal Activity Evaluation
In a controlled study assessing the antifungal efficacy of various 1,3,4-thiadiazole derivatives against Botrytis cinerea , researchers employed the poison plate technique to determine effective concentrations. The results indicated that compounds with specific modifications showed enhanced activity compared to traditional antifungals like pyrimethanil . This reinforces the potential for developing new antifungal agents based on thiadiazole structures.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications to the piperazine and pyridine rings have shown varying effects on potency across different biological assays. For example, introducing halogen substituents at specific positions significantly improved antimicrobial and anticancer activities .
Q & A
Q. Critical Reagents :
| Reagent | Role | Example Conditions |
|---|---|---|
| Phosphorus oxychloride | Cyclization agent | Reflux in DMF, 4–6 hours |
| 4-(4-Fluorophenyl)piperazine | Substituent source | Stirring at 60°C in THF, 12 hours |
| Sodium hydride | Base for deprotonation | Room temperature, 30 minutes |
Basic: How is the structural integrity of this compound validated post-synthesis?
Structural confirmation relies on a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to verify substituent positions and assess purity. For example, the piperazine moiety’s protons appear as a multiplet at δ 2.8–3.5 ppm, while the pyridinylmethylthio group shows distinct aromatic signals .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to confirm purity (>98%) and monitor by-products .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 457.12) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?
Yield optimization involves systematic variation of:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps, while ethanol reduces side reactions during cyclization .
- Catalysts : Use of catalytic bases (e.g., triethylamine) or metal catalysts (e.g., Pd/C for coupling reactions) to accelerate kinetics .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% in cyclization steps .
Q. Case Study :
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Cyclization | Reflux, 6 hours | Microwave, 150°C, 30 minutes | 72% → 87% |
| Substitution | THF, 60°C, 12 hours | DMF, 80°C, 6 hours | 58% → 75% |
Advanced: What methodologies are used to evaluate its bioactivity, and how do structural features influence pharmacological profiles?
Q. In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC values for HepG2) .
Q. Structure-Activity Relationships (SAR) :
- Piperazine moiety : Enhances solubility and CNS penetration, critical for anticonvulsant activity .
- Fluorophenyl group : Increases lipophilicity and metabolic stability via reduced CYP450 interactions .
- Thiadiazole core : Contributes to π-π stacking with enzyme active sites (e.g., bacterial dihydrofolate reductase) .
Q. Key Data :
| Assay | Target | Result | Structural Contributor |
|---|---|---|---|
| MIC | S. aureus | 8 µg/mL | Thiadiazole-thioether linkage |
| IC | HepG2 | 12 µM | Pyridinylmethylthio group |
Advanced: How do molecular docking studies inform its mechanism of action?
Docking (e.g., AutoDock Vina) predicts binding modes to biological targets:
- Antimicrobial targets : Interaction with bacterial DNA gyrase (binding energy: −9.2 kcal/mol) via hydrogen bonding with the thiadiazole sulfur .
- Anticancer targets : Inhibition of topoisomerase IIα through π-stacking between the fluorophenyl group and Tyr .
Q. Validation :
- MD simulations : 100-ns trajectories confirm stable binding (RMSD < 2.0 Å) .
- Free energy calculations (MM-PBSA) : ΔG = −34.5 kJ/mol for COX-2 inhibition .
Advanced: How can structural analogs be designed to enhance potency or reduce toxicity?
Q. Strategies :
- Bioisosteric replacement : Substitute pyridinylmethylthio with benzimidazole to improve metabolic stability .
- Fluorine positioning : Ortho-fluorine on the phenyl ring enhances target affinity (e.g., Ki from 120 nM to 45 nM for 5-HT) .
Q. Case Study :
| Analog Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of piperazine with morpholine | Reduced cardiotoxicity (hERG IC > 30 µM) | |
| Addition of methyl group to thiadiazole | 2-fold increase in MIC against P. aeruginosa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
